Ac-DL-Trp-OH

Description

N-Acetyl-DL-tryptophan has been reported in Penicillium commune, Glycine max, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

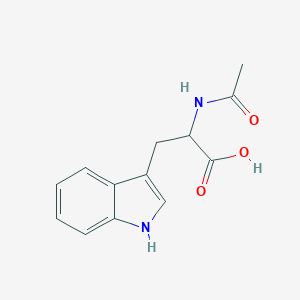

2-acetamido-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11/h2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZTHIGRZJZPRDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861672 | |

| Record name | Acetyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | N-Acetyl-DL-tryptophan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15808 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

87-32-1, 1218-34-4 | |

| Record name | N-Acetyl-DL-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyltryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyltryptophan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetyl-DL-tryptophan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tryptophan, N-acetyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nα-acetyl-DL-tryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYL-DL-TRYPTOPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4460NBV53F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of N-Acetyl-DL-tryptophan

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-DL-tryptophan (NAT) is a synthetically modified amino acid that has garnered significant interest for its therapeutic potential, particularly in the context of neurodegenerative diseases and as a stabilizing excipient in biopharmaceutical formulations. Its mechanism of action is multifaceted, involving the modulation of apoptosis, reduction of oxidative stress, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the core mechanisms of action of N-Acetyl-DL-tryptophan, with a focus on its biochemical interactions, relevant signaling pathways, and the experimental methodologies used to elucidate these functions. Notably, this guide also addresses the evolving understanding of its interaction with the neurokinin-1 receptor (NK-1R), presenting the initial hypothesis and subsequent conflicting findings.

Core Mechanisms of Action

The therapeutic and protective effects of N-Acetyl-DL-tryptophan are attributed to several key mechanisms:

-

Inhibition of the Mitochondrial Apoptotic Pathway: A primary mechanism of NAT's protective action is its ability to interfere with the intrinsic pathway of apoptosis. This is achieved by inhibiting the release of cytochrome c from the mitochondria, a critical event that initiates the caspase cascade and subsequent programmed cell death. By preventing cytochrome c release, NAT effectively halts the downstream activation of caspase-9 and caspase-3, key executioner enzymes in apoptosis.[1][2]

-

Antioxidant Activity: N-Acetyl-DL-tryptophan functions as a potent antioxidant. It is used as a stabilizer in therapeutic protein formulations, such as human serum albumin and monoclonal antibodies, to protect them from oxidative degradation.[3][4] This antioxidant capacity is attributed to its ability to scavenge free radicals, thereby mitigating oxidative stress-induced cellular damage.

-

Anti-inflammatory Effects: NAT has demonstrated significant anti-inflammatory properties. It can suppress the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), and inhibit the activation of caspase-1, a key enzyme in the inflammasome pathway that processes pro-IL-1β into its active form.[1]

-

Modulation of Neurotransmitter Pathways (Hypothesized): While the direct conversion is not extensively documented in the primary literature, as a derivative of tryptophan, it is hypothesized that N-Acetyl-DL-tryptophan may serve as a precursor to the neurotransmitters serotonin (B10506) and melatonin.

The Neurokinin-1 Receptor Interaction: An Evolving Perspective

For many years, the neuroprotective effects of the L-isomer, N-Acetyl-L-tryptophan (L-NAT), were attributed to its role as an antagonist of the neurokinin-1 receptor (NK-1R), which would block the pro-inflammatory actions of its ligand, Substance P. However, a 2022 study challenged this long-held belief, presenting evidence that L-NAT does not significantly bind to either human or rat NK-1R at physiological concentrations. This has led to a re-evaluation of the role of NK-1R in the mechanism of action of L-NAT. It is now suggested that the neuroprotective effects are likely independent of NK-1R antagonism.

More recently, a 2024 study has proposed a novel mechanism involving the Transient Receptor Potential Vanilloid-1 (TRPV1) receptor. This research suggests that L-NAT may exert its effects by antagonizing the TRPV1 receptor, which in turn inhibits the expression of Substance P.

Signaling Pathways

The following diagrams illustrate the key signaling pathways influenced by N-Acetyl-DL-tryptophan.

References

- 1. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-acetyl-L-tryptophan delays disease onset and extends survival in an amyotrophic lateral sclerosis transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Ac-DL-Trp-OH: An Endogenous Human Metabolite with Neuroprotective Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-DL-tryptophan (Ac-DL-Trp-OH) is an endogenous metabolite found in humans, derived from the essential amino acid L-tryptophan. While its physiological role is an active area of investigation, the L-enantiomer, N-acetyl-L-tryptophan, has garnered significant attention for its neuroprotective properties. This technical guide provides a comprehensive overview of this compound as a human metabolite, detailing its biochemical origins, known physiological functions, quantitative data, and the methodologies used for its study. The information presented herein is intended to serve as a valuable resource for researchers in neuroscience, metabolic studies, and drug development.

Introduction

N-acetyl-DL-tryptophan (this compound) is the N-acetylated derivative of the amino acid tryptophan. As an endogenous metabolite, it is part of the complex network of tryptophan metabolism. The presence of this compound in human biological fluids suggests its involvement in normal physiological processes. The L-isomer, in particular, has been identified as a molecule with potential therapeutic applications due to its observed neuroprotective effects in various experimental models. This guide will explore the current understanding of this compound, focusing on its biochemistry, physiological relevance, and analytical determination.

Biosynthesis and Metabolism

The precise and complete metabolic pathway of endogenous this compound in humans is still under investigation. However, current evidence points to a two-step process involving acetylation of tryptophan and subsequent deacetylation.

Biosynthesis: The formation of N-acetylated amino acids can occur through two primary mechanisms: the direct N-acetylation of the free amino acid or the breakdown of N-terminally acetylated proteins[1]. In the case of this compound, the direct acetylation of L-tryptophan is likely catalyzed by an N-acetyltransferase (NAT)[2]. The enzyme arylalkylamine N-acetyltransferase (AANAT), known for its role in melatonin (B1676174) synthesis from serotonin, is a strong candidate for this reaction due to its specificity for aromatic amines[3]. Additionally, gut microbiota have been identified as a source of N-acetyltryptophan[4].

Metabolism: The degradation of N-acetylated amino acids is generally carried out by aminoacylases[2]. These enzymes hydrolyze the N-acetyl group, releasing the free amino acid and acetate. This deacetylation step would regenerate L-tryptophan from N-acetyl-L-tryptophan, allowing it to re-enter the various tryptophan metabolic pathways.

Physiological Role and Signaling Pathways

The primary physiological role attributed to N-acetyl-L-tryptophan is neuroprotection. This is believed to be mediated through its interaction with the mitochondrial apoptotic pathway.

Inhibition of the Mitochondrial Apoptotic Pathway

N-acetyl-L-tryptophan has been identified as an inhibitor of cytochrome c release from the mitochondria. The release of cytochrome c into the cytosol is a critical step in the intrinsic pathway of apoptosis. Once in the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to programmed cell death. By preventing the release of cytochrome c, N-acetyl-L-tryptophan effectively halts this cascade, thereby exerting its anti-apoptotic and neuroprotective effects.

References

An In-depth Technical Guide to the Biochemical Properties of N-Acetyl-DL-tryptophan

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-DL-tryptophan is a synthetic derivative of the essential amino acid tryptophan. It exists as a racemic mixture of N-Acetyl-L-tryptophan and N-Acetyl-D-tryptophan. This compound has garnered significant interest in the pharmaceutical and biotechnology industries due to its multifaceted biochemical properties. It is widely utilized as a stabilizer for therapeutic proteins, particularly human serum albumin, and has demonstrated potential as a neuroprotective and antioxidant agent. This technical guide provides a comprehensive overview of the core biochemical properties of N-Acetyl-DL-tryptophan, complete with quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.

Physicochemical Properties

N-Acetyl-DL-tryptophan is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₁₃H₁₄N₂O₃ | [1][2][3] |

| Molecular Weight | 246.26 g/mol | [1][4] |

| Melting Point | 204-206 °C (with decomposition) | |

| Solubility | - Slightly soluble in water (0.51 g/L at 20°C) - Very soluble in ethanol (B145695) (96%) - Soluble in dilute solutions of alkali hydroxides - Soluble in DMF (20 mg/ml) and DMSO (15 mg/ml) | |

| pKa | Not definitively reported in the provided results. | |

| Appearance | White to light yellow powder/crystals | |

| UV Absorption Maxima (λmax) | 222, 282, 291 nm | |

| CAS Number | 87-32-1 |

Biological Activities and Mechanisms of Action

N-Acetyl-DL-tryptophan exhibits several biological activities that are of significant interest in drug development and formulation.

Protein Stabilization

N-Acetyl-DL-tryptophan is extensively used as a stabilizer for therapeutic proteins, most notably human serum albumin (HSA). It protects proteins from denaturation and aggregation, particularly during heat stress such as pasteurization, and from oxidative damage. The indolyl side chain of the tryptophan moiety is thought to act as a scavenger of reactive oxygen species (ROS), thereby preventing the oxidation of susceptible amino acid residues within the protein structure.

Neuroprotection and Inhibition of Apoptosis

The neuroprotective effects of the L-enantiomer, N-Acetyl-L-tryptophan, have been demonstrated in models of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS). A key mechanism underlying this neuroprotection is the inhibition of the intrinsic pathway of apoptosis. N-Acetyl-L-tryptophan has been shown to inhibit the release of cytochrome c from the mitochondria, a critical step in the activation of the apoptotic cascade. This inhibition prevents the formation of the apoptosome and the subsequent activation of caspase-9 and downstream effector caspases like caspase-3, ultimately preventing programmed cell death.

While earlier studies suggested that N-Acetyl-L-tryptophan acts as an antagonist of the neurokinin-1 receptor (NK-1R), more recent evidence indicates that it does not bind to this receptor. Therefore, its neuroprotective effects are likely independent of NK-1R antagonism.

Antioxidant Activity

The antioxidant properties of N-Acetyl-DL-tryptophan are attributed to the ability of its indole (B1671886) ring to donate a hydrogen atom, thereby neutralizing free radicals. This radical scavenging activity helps to protect cells and biological molecules from oxidative damage.

Experimental Protocols

This section provides an overview of common experimental protocols involving N-Acetyl-DL-tryptophan.

Synthesis of N-Acetyl-DL-tryptophan

A common method for the synthesis of N-Acetyl-DL-tryptophan involves the acetylation of DL-tryptophan using acetic anhydride (B1165640) in an alkaline aqueous solution.

Materials:

-

DL-Tryptophan

-

Acetic anhydride

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

-

Hydrochloric acid (HCl) for acidification

-

Organic solvent for crystallization (e.g., ethanol)

Procedure:

-

Dissolve DL-tryptophan in an aqueous solution of sodium hydroxide.

-

Slowly add acetic anhydride to the solution while maintaining an alkaline pH (e.g., pH 8-9) with the addition of NaOH solution.

-

Stir the reaction mixture at room temperature for a specified period (e.g., 1-2 hours) to allow for complete acetylation.

-

After the reaction is complete, acidify the solution with HCl to precipitate the N-Acetyl-DL-tryptophan.

-

Collect the precipitate by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol-water.

Quantification by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a common method for the quantification of N-Acetyl-DL-tryptophan in various matrices, including pharmaceutical formulations.

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 2.3) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 0.7 - 1.0 mL/min

-

Detection: UV absorbance at 220 nm or 280 nm.

-

Injection Volume: 10-20 µL

-

Column Temperature: Ambient or controlled (e.g., 25°C)

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of N-Acetyl-DL-tryptophan of known concentrations in the mobile phase or a suitable solvent.

-

Sample Preparation: Dilute the sample containing N-Acetyl-DL-tryptophan with the mobile phase to a concentration within the linear range of the assay. If the sample contains proteins, a deproteinization step (e.g., precipitation with perchloric acid or methanol) is necessary.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of N-Acetyl-DL-tryptophan in the samples by interpolating their peak areas on the calibration curve.

DPPH Radical Scavenging Assay (Antioxidant Activity)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to evaluate the antioxidant activity of compounds.

Materials:

-

DPPH solution in methanol (B129727) or ethanol (e.g., 0.1 mM)

-

N-Acetyl-DL-tryptophan solution of various concentrations

-

Positive control (e.g., ascorbic acid or Trolox)

-

Methanol or ethanol (as blank)

-

96-well microplate or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

In a 96-well plate, add a specific volume of the N-Acetyl-DL-tryptophan solution (and positive control) to the wells.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).

-

The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Conclusion

N-Acetyl-DL-tryptophan is a versatile molecule with important applications in the pharmaceutical industry. Its ability to stabilize proteins against thermal and oxidative stress makes it an invaluable excipient in biopharmaceutical formulations. Furthermore, the neuroprotective properties of its L-enantiomer, mediated through the inhibition of the apoptotic pathway, suggest its potential as a therapeutic agent for neurodegenerative diseases. The experimental protocols and mechanistic diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working with this compound. Further research is warranted to fully elucidate its mechanisms of action and to explore its full therapeutic potential.

References

The Dual Role of Ac-DL-Trp-OH in Metabolic Studies: From Bioactive Modulator to Pharmaceutical Guardian

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 2, 2025

Abstract

N-acetyl-DL-tryptophan (Ac-DL-Trp-OH) presents a fascinating dichotomy in the realm of metabolic studies. Primarily recognized in the pharmaceutical industry as a crucial stabilizing excipient for therapeutic proteins and human serum albumin, its biological significance is almost exclusively attributed to its L-enantiomer, N-acetyl-L-tryptophan (L-NAT). This guide delves into the current understanding of this compound's role in metabolic pathways, differentiating between the established bioactivity of its L-isomer and the comparatively inert nature of its D-isomer. We will explore its influence on cellular signaling, provide detailed experimental protocols for its analysis, and present quantitative data to support its multifaceted applications.

Introduction: A Molecule of Two Halves

This compound is a racemic mixture of N-acetyl-L-tryptophan and N-acetyl-D-tryptophan. While chemically similar, these two isomers exhibit profoundly different interactions within biological systems. The L-form is an active participant in several metabolic and signaling pathways, demonstrating neuroprotective and anti-inflammatory properties.[1][2] Conversely, the D-form is largely considered metabolically inactive in mammals, a common characteristic for D-amino acid derivatives.[2] This guide will dissect the roles of both components to provide a comprehensive understanding of this compound in a research and drug development context.

The Bioactive Arm: N-acetyl-L-tryptophan (L-NAT) in Metabolic Pathways

The majority of the metabolic and signaling effects of this compound are attributable to the L-isomer. L-NAT has been identified as a modulator of several key cellular processes, primarily in the context of neuroprotection and inflammation.

Neuroprotective Mechanisms

L-NAT has demonstrated significant neuroprotective effects in models of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS).[2] Its mechanisms of action are multifaceted and involve the modulation of key signaling pathways.

-

Inhibition of Mitochondrial Apoptotic Pathway: L-NAT has been shown to inhibit the release of cytochrome c and Smac/AIF from the mitochondria, key events in the intrinsic apoptotic pathway.[1] This action helps to prevent programmed cell death in neuronal cells under stress.

-

Antagonism of the Neurokinin-1 Receptor (NK-1R): L-NAT acts as an antagonist of the NK-1R, disrupting the binding of its ligand, Substance P. This interaction is crucial for its neuroprotective effects, as Substance P and NK-1R are implicated in neuroinflammation and neuronal damage.

-

Anti-inflammatory and Antioxidant Effects: L-NAT exerts anti-inflammatory effects by inhibiting the activation of caspase-1 and the expression of the pro-inflammatory cytokine IL-1β. It also possesses antioxidant properties, helping to mitigate oxidative stress, a common factor in neurodegenerative diseases.

Signaling Pathways Modulated by L-NAT

The neuroprotective and anti-inflammatory effects of L-NAT are mediated through its interaction with specific signaling cascades.

The Inert Counterpart: N-acetyl-D-tryptophan (D-NAT)

In stark contrast to its L-isomer, N-acetyl-D-tryptophan is generally considered to be biologically inert in mammalian systems. Studies have shown that D-NAT does not exhibit the neuroprotective effects observed with L-NAT and the DL-racemic mixture.

Metabolic Fate of D-NAT

Mammalian enzymes, particularly those involved in amino acid metabolism, are highly stereospecific and primarily act on L-amino acids. Consequently, D-amino acids and their derivatives are often poorly metabolized. While not extensively studied for this compound specifically, early research on acetyl-D-tryptophan suggests it is not metabolized by humans and is likely excreted unchanged.

The primary enzyme responsible for the metabolism of D-amino acids in mammals is D-amino acid oxidase (DAAO). This flavoenzyme catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids. While DAAO has a broad substrate specificity, its activity towards N-acetylated D-amino acids like D-NAT has not been well-characterized. It is plausible that the N-acetylation hinders its recognition and processing by DAAO.

Potential Role of Gut Microbiota

The gut microbiota possesses a diverse array of enzymes and has a significant impact on the metabolism of various compounds, including tryptophan. It is conceivable that gut bacteria could metabolize D-NAT, potentially through deacetylation followed by further degradation of D-tryptophan. However, specific studies on the interaction between this compound and the gut microbiome are currently lacking.

Quantitative Data Summary

The following tables summarize the available quantitative data related to the biological activity and analytical parameters of this compound and its isomers.

Table 1: Biological Activity of N-acetyl-tryptophan Isomers

| Compound | Biological Effect | Model System | Concentration/Dose | Outcome |

| N-acetyl-L-tryptophan | Neuroprotection | H₂O₂-induced ALS model (NSC-34 motoneurons) | 0.001–10 nM | Inhibition of cell death |

| Neuroprotection | H₂O₂-induced ALS model (primary motor neurons) | 0.1–300 µM | Inhibition of cell death | |

| Anti-inflammatory | NSC-34 motoneurons | 30 µM | Inhibition of Substance P and IL-1β secretion | |

| Apoptosis Inhibition | H₂O₂-induced ALS model | 10 µM | Prevention of cytochrome c, Smac, and AIF release | |

| Hepatoprotection | Ischemia-reperfusion rat model | 10 mg/kg (i.p.) | Inhibition of excessive mitophagy | |

| Dyskinesia Reduction | Hemi-parkinsonian rat model | 0.5 mg/kg (s.c.) | Reduced incidence of L-DOPA-induced dyskinesia | |

| N-acetyl-DL-tryptophan | Neuroprotection | NSC-34 motoneuron-like cells and primary motor neurons | Not specified | Demonstrated neuroprotective effect |

| N-acetyl-D-tryptophan | Neuroprotection | NSC-34 motoneuron-like cells and primary motor neurons | Not specified | No protective effect observed |

Data sourced from MedChemExpress and a study on neuronal cell death in ALS models.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound. Below are protocols for its analysis and for assessing its biological activity.

Quantification of this compound in Pharmaceutical Preparations

Objective: To determine the concentration of this compound as a stabilizer in human albumin solutions.

Methodology: High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation:

-

Deproteinize the albumin solution by adding methanol.

-

Centrifuge to pellet the precipitated protein.

-

Collect the supernatant for analysis.

-

-

Internal Standard:

-

Use N-formyl-DL-tryptophan as an internal standard.

-

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A suitable gradient of acetonitrile (B52724) and water with an acidic modifier (e.g., trifluoroacetic acid).

-

Detection: UV detection at 280 nm.

-

-

Quantification:

-

Generate a standard curve using known concentrations of this compound.

-

Calculate the concentration in the sample by comparing the peak area ratio of this compound to the internal standard against the standard curve.

-

Assessment of Neuroprotective Activity

Objective: To evaluate the neuroprotective effects of this compound and its isomers against oxidative stress-induced cell death.

Methodology: In Vitro Cell-Based Assay

-

Cell Culture:

-

Culture NSC-34 motor neuron-like cells or primary motor neurons in appropriate media.

-

-

Treatment:

-

Pre-treat cells with varying concentrations of N-acetyl-L-tryptophan, N-acetyl-D-tryptophan, or N-acetyl-DL-tryptophan for a specified duration (e.g., 2 hours).

-

-

Induction of Oxidative Stress:

-

Expose the cells to a neurotoxic agent, such as hydrogen peroxide (H₂O₂), to induce oxidative stress and cell death.

-

-

Assessment of Cell Viability:

-

Quantify cell death using methods such as:

-

MTT assay: Measures metabolic activity.

-

LDH assay: Measures lactate (B86563) dehydrogenase release from damaged cells.

-

Live/Dead staining: Utilizes fluorescent dyes to differentiate between live and dead cells.

-

-

-

Data Analysis:

-

Compare the viability of cells treated with the test compounds to untreated and H₂O₂-only treated controls.

-

Calculate the percentage of neuroprotection afforded by each compound.

-

This compound in Drug Development: A Stabilizer with a Safe Profile

This compound is widely used as a stabilizer in parenteral biotherapeutic formulations and human serum albumin solutions. Its primary function is to protect proteins from oxidative damage and thermal stress. As an excipient, it is considered to have an acceptable safety profile for use in parenteral drug products.

Conclusion and Future Directions

This compound occupies a unique position in metabolic studies. While its application as a pharmaceutical stabilizer is well-established, its biological activity is a tale of two isomers. The L-form, L-NAT, is a promising bioactive molecule with demonstrated neuroprotective and anti-inflammatory properties, acting on specific metabolic and signaling pathways. The D-form, D-NAT, appears to be metabolically inert in mammals, with its ultimate fate likely being excretion.

Future research should focus on several key areas:

-

Pharmacokinetics of this compound: In-depth in vivo studies are needed to fully understand the absorption, distribution, metabolism, and excretion of both the D- and L-isomers when administered as a racemic mixture.

-

Role of Gut Microbiota: Investigating the potential for the gut microbiome to metabolize D-NAT could reveal novel metabolic pathways and byproducts.

-

Therapeutic Potential of L-NAT: Further exploration of the therapeutic applications of pure L-NAT in neurodegenerative and inflammatory diseases is warranted.

By continuing to unravel the distinct roles of its constituent isomers, the scientific community can better leverage the dual nature of this compound, both as a critical component in drug formulation and as a source of a promising bioactive compound.

References

N-Acetyl-DL-tryptophan as a Precursor to Serotonin and Melatonin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of N-Acetyl-DL-tryptophan and its potential role as a precursor to the neurotransmitter serotonin (B10506) and the neurohormone melatonin (B1676174). While not a direct intermediate in the canonical biosynthetic pathway, the L-isomer, N-acetyl-L-tryptophan (L-NAT), can be considered a prodrug of L-tryptophan, the essential amino acid from which serotonin and melatonin are synthesized. This document details the metabolic conversion pathways, presents quantitative data from preclinical and clinical studies on L-tryptophan administration, outlines relevant experimental protocols for quantification, and provides visualizations of the key processes. The D-isomer, N-acetyl-D-tryptophan, is generally considered biologically inactive in this context.

Introduction: The Prodrug Concept

N-Acetyl-DL-tryptophan is a racemic mixture of N-acetyl-L-tryptophan and N-acetyl-D-tryptophan. The established metabolic route to serotonin and melatonin begins with the essential amino acid L-tryptophan[1]. N-acetyl-L-tryptophan can serve as a precursor through in vivo deacetylation to yield L-tryptophan, which subsequently enters the biosynthetic pathway[2]. Studies in rats have shown that intravenously administered N-acetyl-L-tryptophan has a biological value equivalent to 90% of L-tryptophan, indicating high bioavailability[3]. The N-acetyl-D-tryptophan isomer, however, has not been found to be neuroprotective and is considered inactive in this context[1].

Prodrug activation of N-Acetyl-DL-tryptophan.

Metabolic Pathway: From L-Tryptophan to Serotonin and Melatonin

The conversion of L-tryptophan to serotonin and subsequently to melatonin is a well-characterized enzymatic pathway primarily occurring in the brain (specifically the raphe nuclei for serotonin) and the pineal gland (for melatonin)[[“]][5].

The key enzymatic steps are:

-

Hydroxylation of L-Tryptophan: The rate-limiting step is the conversion of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP) by the enzyme tryptophan hydroxylase (TPH).

-

Decarboxylation of 5-HTP: 5-HTP is then converted to serotonin (5-hydroxytryptamine, 5-HT) by the enzyme aromatic L-amino acid decarboxylase (AADC).

-

N-acetylation of Serotonin: Serotonin is acetylated to form N-acetylserotonin by the enzyme arylalkylamine N-acetyltransferase (AANAT).

-

O-methylation of N-acetylserotonin: Finally, N-acetylserotonin is methylated to produce melatonin by the enzyme N-acetylserotonin O-methyltransferase (ASMT).

Biosynthetic pathway of serotonin and melatonin.

Quantitative Data

Direct quantitative studies on the conversion of N-Acetyl-L-tryptophan to serotonin and melatonin are limited. However, numerous studies have quantified the effects of L-tryptophan administration on the levels of these neurochemicals. Given the high bioavailability of L-tryptophan from N-acetyl-L-tryptophan[3], these data provide a valuable reference.

Preclinical Studies on L-Tryptophan Administration

| Species | Dose and Route | Brain Region | Analyte | Fold Change vs. Control | Reference |

| Rat | 125 mg/kg, oral (7 days) | Pineal Gland | Serotonin | ~2.5x | [6] |

| Rat | 125 mg/kg, oral (7 days) | Brainstem | Serotonin | ~1.8x | [6] |

| Rat | 50 mg/kg, i.p. | Whole Brain | Serotonin | ~1.5x | [7] |

| Rat | 50 mg/kg, i.p. | Whole Brain | 5-HIAA | ~1.7x | [7] |

| Rhesus Monkey | 100 mg/kg, oral (twice daily) | CSF | 5-HIAA | ~1.5x | [8] |

Human and Primate Studies on L-Tryptophan Administration

| Species | Dose and Route | Sample | Analyte | Observation | Reference |

| Human | 1000 mg, oral | Saliva | Melatonin | No significant change in nocturnal secretion. | [9] |

| Cynomolgus Monkey | Oral (dose-related) | Brainstem & Striatum | Serotonin & 5-HIAA | Significant, dose-related increase. | [10] |

| Rhesus Monkey | 100 mg/kg, oral | CSF | 5-HIAA | Marked increase from 207.6 to 320.3 pmol/ml. | [8] |

Experimental Protocols

Preclinical Assessment of N-Acetyl-DL-tryptophan Efficacy

A general workflow for evaluating the potential of N-Acetyl-DL-tryptophan to modulate serotonin and melatonin levels in a preclinical model is outlined below.

Preclinical experimental workflow.

Quantification of Serotonin and Melatonin by HPLC-MS/MS

This protocol is a composite based on methodologies described in the literature for the simultaneous analysis of serotonin and melatonin in biological matrices[11][12].

4.2.1. Materials and Reagents

-

High-purity water

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid

-

Ammonium formate

-

Serotonin and melatonin analytical standards

-

Isotopically labeled internal standards (e.g., Serotonin-d4, Melatonin-d4)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

0.22 µm syringe filters

4.2.2. Sample Preparation

-

Tissue Homogenization: Homogenize brain tissue samples in a suitable buffer (e.g., phosphate-buffered saline) on ice.

-

Protein Precipitation: To 100 µL of plasma, CSF, or tissue homogenate, add 300 µL of ice-cold acetonitrile containing the internal standards. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the supernatant from the protein precipitation step.

-

Wash the cartridge with a low-organic solvent mixture (e.g., 5% methanol in water).

-

Elute the analytes with a high-organic solvent mixture (e.g., 90% acetonitrile in water).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for injection.

4.2.3. HPLC-MS/MS Conditions

-

HPLC System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate serotonin and melatonin.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each analyte and internal standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Serotonin | 177.1 | 160.1 |

| Melatonin | 233.1 | 174.1 |

| Serotonin-d4 | 181.1 | 164.1 |

| Melatonin-d4 | 237.1 | 178.1 |

Conclusion

N-Acetyl-DL-tryptophan, through its L-isomer, serves as a bioavailable precursor to L-tryptophan and, consequently, to serotonin and melatonin. While direct quantitative data on the conversion to these neurochemicals is lacking, the extensive research on L-tryptophan supplementation provides a strong basis for predicting its effects. The methodologies outlined in this guide offer a framework for researchers to further investigate the pharmacokinetics and pharmacodynamics of N-acetyl-L-tryptophan and its potential applications in modulating the serotonergic and melatonergic systems. Future studies should focus on directly quantifying the dose-dependent effects of N-acetyl-L-tryptophan administration on brain and pineal gland levels of serotonin and melatonin.

References

- 1. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Evaluation of N-acetyl-L-tryptophan in long-term intravenous administration in growing rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Utilization of N-acetyl-L-tryptophan given intravenously to unrestrained adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. consensus.app [consensus.app]

- 5. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Injected tryptophan increases brain but not plasma tryptophan levels more in restrained rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of tryptophan treatment on self-biting and central nervous system serotonin metabolism in rhesus monkeys (Macaca mulatta) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Can tryptophan supplement intake at breakfast enhance melatonin secretion at night? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of an oral tryptophan/carbohydrate load on tryptophan, large neutral amino acid, and serotonin and 5-hydroxyindoleacetic acid levels in monkey brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effect of orally administered L-tryptophan on serotonin, melatonin, and the innate immune response in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the neuroprotective effects of Ac-DL-Trp-OH.

An In-depth Technical Guide to the Neuroprotective Effects of N-Acetyl-DL-Tryptophan (Ac-DL-Trp-OH)

Abstract

N-Acetyl-DL-Tryptophan (this compound) is a racemic mixture containing the bioactive molecule N-acetyl-L-tryptophan (L-NAT). Preclinical evidence strongly indicates that L-NAT possesses significant neuroprotective properties across various models of neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's Disease (AD). Its primary mechanism of action is the antagonism of the neurokinin-1 receptor (NK-1R), which disrupts the pro-inflammatory and pro-apoptotic signaling cascade initiated by Substance P. This action mitigates key pathological processes such as neuroinflammation, mitochondrial dysfunction, apoptosis, and oxidative stress. This technical guide provides a comprehensive overview of the core mechanisms, summarizes key quantitative preclinical data, details relevant experimental protocols, and visualizes the underlying signaling pathways.

Core Mechanisms of Neuroprotection

The neuroprotective effects of this compound are attributed to its L-isomer, L-NAT. The D-isomer has been shown to be inactive[1][2]. The central mechanism is the competitive antagonism of the NK-1R, which prevents the binding of its endogenous ligand, Substance P (SP), a key mediator in neuroinflammation.

1.1. Anti-Neuroinflammatory Action By blocking the SP/NK-1R axis, L-NAT effectively suppresses downstream inflammatory signaling. In models of Alzheimer's Disease, L-NAT treatment led to the downregulation of pro-inflammatory cytokines such as tumor necrosis factor (TNF), interleukin-6 (IL-6), and interleukin-1β (IL-1β)[1][3]. This blockade also inhibits the activation of nuclear factor kappa B (NF-κB), a critical transcription factor for inflammatory gene expression[3].

1.2. Inhibition of Mitochondrial Apoptotic Pathway A crucial aspect of L-NAT's neuroprotective effect is its ability to preserve mitochondrial integrity. L-NAT inhibits the release of key pro-apoptotic factors from the mitochondria into the cytoplasm, including Cytochrome c, Smac/DIABLO, and Apoptosis-Inducing Factor (AIF)[1][4]. This action prevents the activation of the intrinsic apoptotic cascade, leading to the inhibition of effector caspases such as caspase-1, caspase-9, and caspase-3, ultimately preventing programmed cell death[1][4].

1.3. Attenuation of Oxidative Stress L-NAT has been shown to bolster the cellular antioxidant defense system. In a rat model of aluminum-induced dementia, treatment with L-NAT resulted in a significant increase in the levels of glutathione (B108866) (GSH), a major endogenous antioxidant, within the hippocampus[5]. This suggests that L-NAT helps mitigate the oxidative damage that is a common feature of neurodegenerative diseases.

Signaling Pathway Diagrams

References

- 1. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-acetyl-L-tryptophan delays disease onset and extends survival in an amyotrophic lateral sclerosis transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-acetyl-L-tryptophan, a substance-P receptor antagonist attenuates aluminum-induced spatial memory deficit in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Acetyl-DL-tryptophan as a Potent Antioxidant in Cosmetic Formulations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the antioxidant properties of N-Acetyl-DL-tryptophan (NADT), a derivative of the essential amino acid tryptophan, and its application in cosmetic formulations. Oxidative stress, mediated by reactive oxygen species (ROS), is a primary contributor to skin aging, inflammation, and cellular damage. NADT has emerged as a promising ingredient in skincare due to its capacity to neutralize free radicals and modulate key signaling pathways involved in cellular defense and inflammatory responses. This document summarizes the available quantitative data on its antioxidant capacity, details the experimental protocols for its evaluation, and visualizes the underlying biochemical mechanisms.

Introduction

The integumentary system is constantly exposed to a barrage of endogenous and exogenous factors that generate reactive oxygen species (ROS), leading to oxidative stress. This phenomenon is implicated in the degradation of vital cellular components, including lipids, proteins, and nucleic acids, culminating in accelerated skin aging (photoaging), inflammatory conditions, and a compromised skin barrier. Antioxidants are therefore a cornerstone of modern cosmetic science, offering a means to mitigate ROS-induced damage.

N-Acetyl-DL-tryptophan (NADT) is an acetylated form of the amino acid tryptophan. The addition of the acetyl group enhances its lipophilicity and stability, potentially improving its penetration into the stratum corneum. Beyond its role as a precursor in various biological pathways, tryptophan and its derivatives have demonstrated significant antioxidant and cytoprotective effects.[1] NADT, in particular, is utilized in cosmetic formulations for its potential to protect skin cells from oxidative damage.[1] It also serves as a stabilizer in pharmaceutical preparations, preventing the oxidation of labile protein therapeutics, a testament to its potent antioxidant capabilities.[2][3] This guide explores the mechanisms, quantitative antioxidant data, and experimental evaluation of NADT in the context of cosmetic science.

Mechanisms of Antioxidant Action

The antioxidant activity of N-Acetyl-DL-tryptophan is multifaceted, involving direct free radical scavenging and modulation of endogenous antioxidant and anti-inflammatory pathways.

Direct Free Radical Scavenging

The indole (B1671886) ring of the tryptophan moiety in NADT is electron-rich, enabling it to donate a hydrogen atom to neutralize highly reactive free radicals, such as peroxyl radicals. This direct scavenging activity is a key contributor to its antioxidant effect.

Modulation of Cellular Signaling Pathways

NADT exerts its protective effects by influencing critical intracellular signaling cascades that govern cellular responses to oxidative stress and inflammation.

Oxidative stress can trigger the intrinsic pathway of apoptosis, characterized by the release of cytochrome c from the mitochondria into the cytoplasm.[4] NADT has been shown to inhibit this crucial step. By preventing cytochrome c release, NADT blocks the downstream activation of caspase-9 and caspase-3, key executioner enzymes in the apoptotic cascade, thereby promoting cell survival.[4]

NADT demonstrates anti-inflammatory properties by inhibiting the activation of the NLRP3 inflammasome and subsequent caspase-1 activation.[5] This, in turn, reduces the processing and secretion of the pro-inflammatory cytokine interleukin-1β (IL-1β), a key mediator of skin inflammation.[5]

Quantitative Antioxidant Capacity

| Antioxidant Assay | Compound | Result | Reference |

| Oxygen Radical Absorbance Capacity (ORAC) | N-Acetyl-Tryptophan (N-Ac-Trp) | 2.4 ± 0.2 Trolox Equivalents | [6] |

Note: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH. The result is expressed as Trolox equivalents (TE), a water-soluble analog of vitamin E.

For comparative purposes, studies on L-tryptophan and its other derivatives have reported IC50 values in DPPH and ABTS assays, indicating the inherent radical scavenging potential of the tryptophan structure.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are essential for the standardized evaluation of N-Acetyl-DL-tryptophan's antioxidant properties in a research or quality control setting.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). The absorbance of the working solution should be adjusted to approximately 1.0 at 517 nm.

-

Sample Preparation: Prepare a series of concentrations of N-Acetyl-DL-tryptophan in a suitable solvent (e.g., methanol or DMSO).

-

Reaction Mixture: In a 96-well microplate, add a specific volume of the NADT sample solution to a defined volume of the DPPH working solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance at 734 nm.

Protocol:

-

Reagent Preparation: Generate the ABTS•+ by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours. Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a series of concentrations of N-Acetyl-DL-tryptophan in a suitable solvent.

-

Reaction Mixture: Add a small volume of the NADT sample solution to a larger volume of the diluted ABTS•+ solution.

-

Incubation: Allow the reaction to proceed at room temperature for a defined period (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Protocol:

-

Reagent Preparation: Prepare solutions of fluorescein (B123965), AAPH, and a standard antioxidant (Trolox) in a suitable buffer (e.g., 75 mM phosphate (B84403) buffer, pH 7.4).

-

Sample Preparation: Prepare various concentrations of N-Acetyl-DL-tryptophan in the same buffer.

-

Assay Procedure: In a black 96-well microplate, add the fluorescein solution, followed by the NADT sample, blank (buffer), or Trolox standard. Incubate the plate at 37°C.

-

Initiation of Reaction: Add the AAPH solution to all wells to initiate the reaction.

-

Measurement: Immediately begin monitoring the fluorescence decay kinetically over time (e.g., every minute for 60-90 minutes) using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).

-

Calculation: Calculate the area under the fluorescence decay curve (AUC) for each sample. The net AUC is calculated by subtracting the AUC of the blank. The ORAC value is determined by comparing the net AUC of the sample to that of the Trolox standard and is expressed as Trolox equivalents.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of a compound to inhibit intracellular ROS generation.

Protocol:

-

Cell Culture: Seed adherent cells (e.g., HepG2) in a 96-well plate and grow to confluency.

-

Loading with Probe: Wash the cells and incubate them with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated intracellularly to the non-fluorescent DCFH.

-

Treatment: Treat the cells with various concentrations of N-Acetyl-DL-tryptophan.

-

Induction of Oxidative Stress: Add a ROS generator, such as AAPH, to the wells. AAPH induces the oxidation of DCFH to the highly fluorescent dichlorofluorescein (DCF).

-

Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader.

-

Calculation: The antioxidant capacity is quantified by the reduction in the fluorescence signal in the presence of the antioxidant compared to the control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by N-Acetyl-DL-tryptophan and a typical experimental workflow for assessing its antioxidant activity.

Caption: Inhibition of the mitochondrial apoptotic pathway by N-Acetyl-DL-tryptophan.

Caption: Anti-inflammatory mechanism of N-Acetyl-DL-tryptophan.

Caption: General workflow for in vitro antioxidant capacity assessment.

Conclusion

N-Acetyl-DL-tryptophan is a promising multifunctional ingredient for cosmetic formulations, offering significant antioxidant and anti-inflammatory benefits. Its ability to directly scavenge free radicals, coupled with its capacity to intervene in key cellular pathways of apoptosis and inflammation, makes it a valuable component for protecting the skin against oxidative stress-induced damage and aging. The provided experimental protocols offer a framework for the robust evaluation of its antioxidant efficacy, ensuring proper substantiation of its benefits in finished cosmetic products. Further research into its synergistic effects with other antioxidants and its performance in various formulation types will continue to elucidate its full potential in the field of cosmetic science.

References

- 1. researchgate.net [researchgate.net]

- 2. N-Acetyl-L-tryptophan | Neurokinin receptor | TargetMol [targetmol.com]

- 3. N-acetyl-l-tryptophan (NAT) ameliorates radiation-induced cell death in murine macrophages J774A.1 via regulating redox homeostasis and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Human Metabolome Database: Showing metabocard for N-Acetyltryptophan (HMDB0013713) [hmdb.ca]

- 6. researchgate.net [researchgate.net]

The Role of N-Acetyl-DL-Tryptophan as a Protein Stabilizer Against Oxidative Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The stability of protein-based therapeutics is a critical determinant of their safety and efficacy. Oxidative degradation, a common pathway of protein instability, can lead to loss of function, aggregation, and potential immunogenicity. N-Acetyl-DL-Tryptophan (Ac-DL-Trp-OH), a derivative of the essential amino acid tryptophan, has emerged as a highly effective excipient for stabilizing proteins in solution, particularly against oxidative stress. This technical guide provides an in-depth overview of the function of this compound as a protein stabilizer, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.

Introduction: The Challenge of Protein Oxidation

Therapeutic proteins, such as monoclonal antibodies (mAbs) and human serum albumin (HSA), are susceptible to oxidation of specific amino acid residues, most notably tryptophan and methionine.[1][2] This process is often initiated by reactive oxygen species (ROS) generated from various sources, including exposure to light, interaction with trace metal ions, or the degradation of other formulation components.[3] The consequences of protein oxidation are manifold, ranging from subtle conformational changes to significant aggregation and fragmentation, all of which can compromise the drug product's quality and safety.[4]

This compound: A Sacrificial Antioxidant

N-Acetyl-DL-Tryptophan (also referred to as NAT) serves as a potent protein stabilizer primarily by acting as a sacrificial antioxidant.[1] Its indole (B1671886) ring is highly susceptible to oxidation, allowing it to preferentially react with and neutralize ROS, thereby shielding vulnerable amino acid residues on the protein from oxidative damage. This mechanism has been demonstrated to be effective in protecting labile tryptophan residues in monoclonal antibodies and maintaining the integrity of human serum albumin during manufacturing and storage.

Quantitative Efficacy of this compound

The protective effect of this compound against protein oxidation has been quantified in several studies. The following tables summarize key data on its efficacy in reducing the oxidation of tryptophan and methionine residues in monoclonal antibodies (mAbs) subjected to oxidative stress induced by 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), a free radical generator.

Table 1: Impact of this compound Concentration on Tryptophan Oxidation in mAb Formulations under AAPH Stress

| This compound Concentration (mM) | mAb1 % CDR Tryptophan Oxidation | mAb2 % CDR Tryptophan Oxidation |

| 0 | 10.5 | 12.0 |

| 0.1 | 7.0 | 8.5 |

| 0.3 | 4.5 | 5.0 |

| 1.0 | 2.0 | 2.5 |

| 3.0 | 1.0 | 1.5 |

Table 2: Comparative Efficacy of this compound and L-Methionine in Protecting Tryptophan and Methionine Residues in mAbs under AAPH Stress

| Formulation Excipient(s) | % CDR Tryptophan Oxidation | % Fc Methionine Oxidation |

| None | 11.2 | 25.5 |

| 5 mM L-Methionine | 10.8 | 5.2 |

| 0.3 mM this compound | 4.8 | 24.9 |

| 0.3 mM this compound + 5 mM L-Methionine | 4.5 | 5.5 |

Experimental Protocols

This section details the methodologies for key experiments to evaluate the efficacy of this compound as a protein stabilizer against oxidative degradation.

Forced Oxidation Study using AAPH

This protocol describes the induction of oxidative stress in a monoclonal antibody formulation using the chemical oxidant AAPH.

Materials:

-

Monoclonal antibody (mAb) solution (e.g., 10 mg/mL in a relevant buffer)

-

N-Acetyl-DL-Tryptophan (this compound) stock solution

-

2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) solution

-

Phosphate-buffered saline (PBS), pH 7.4

-

Incubator or water bath at 37°C

-

Microcentrifuge tubes

Procedure:

-

Prepare different formulations of the mAb solution containing varying concentrations of this compound (e.g., 0 mM, 0.1 mM, 0.3 mM, 1.0 mM, 3.0 mM).

-

Prepare a control mAb solution without this compound.

-

Add AAPH solution to each formulation to a final concentration of 10 mM.

-

Incubate all samples at 37°C for a specified period (e.g., 24 hours).

-

After incubation, immediately place the samples on ice to stop the reaction.

-

Proceed with analysis to quantify the extent of protein oxidation.

Quantification of Tryptophan Oxidation by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines the analytical method for quantifying the oxidation of tryptophan residues in the stressed mAb samples.

Materials:

-

Stressed mAb samples from the forced oxidation study

-

Dithiothreitol (DTT)

-

Guanidine (B92328) hydrochloride

-

Tris buffer

-

Trypsin

-

RP-HPLC system with a C18 column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

UV detector

Procedure:

-

Reduction and Alkylation:

-

To 100 µg of the mAb sample, add Tris buffer and guanidine hydrochloride to denature the protein.

-

Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.

-

Cool the sample to room temperature and add iodoacetamide to a final concentration of 25 mM. Incubate in the dark for 1 hour to alkylate the free thiols.

-

-

Tryptic Digestion:

-

Buffer exchange the sample into a trypsin-compatible buffer (e.g., ammonium (B1175870) bicarbonate).

-

Add trypsin at a 1:20 (trypsin:mAb) ratio and incubate at 37°C for 16-18 hours.

-

-

RP-HPLC Analysis:

-

Inject the digested sample onto the C18 column.

-

Elute the peptides using a gradient of Mobile Phase B.

-

Monitor the elution profile at 280 nm.

-

Identify the peaks corresponding to the native and oxidized tryptophan-containing peptides based on retention times and mass spectrometry (if available).

-

Quantify the percentage of oxidation by integrating the peak areas of the oxidized and native peptides.

-

Visualizing the Role of this compound

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.

Caption: Mechanism of this compound protection against oxidative protein degradation.

Caption: Experimental workflow for evaluating this compound as a protein stabilizer.

Conclusion

N-Acetyl-DL-Tryptophan is a valuable excipient in the formulation of protein-based therapeutics, offering significant protection against oxidative degradation. By acting as a sacrificial antioxidant, it effectively preserves the structural and functional integrity of proteins like monoclonal antibodies. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize and evaluate this compound in their formulation strategies, ultimately contributing to the development of more stable and reliable biotherapeutics.

References

- 1. Determination of tryptophan oxidation of monoclonal antibody by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Forced degradation of recombinant monoclonal antibodies: A practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Neuroprotective and Potential Cognitive-Sparing Properties of N-acetyl-L-tryptophan

Audience: Researchers, scientists, and drug development professionals.

Abstract: N-acetyl-DL-tryptophan (Ac-DL-Trp-OH) is a racemic mixture recognized primarily for its use as an antioxidant and a stabilizer in parenteral biotherapeutic formulations, particularly for human serum albumin.[1][2] However, scientific investigation into its direct cognitive enhancement properties is nascent and points towards the L-isomer, N-acetyl-L-tryptophan (L-NAT), as the biologically active component responsible for neuroprotective effects.[3] Current research does not support the use of this compound as a nootropic in healthy individuals. Instead, the evidence indicates a potential therapeutic role for L-NAT in mitigating cognitive decline associated with neurodegenerative conditions. This is achieved primarily through anti-inflammatory and anti-apoptotic mechanisms in disease-specific models.[3][4][5] This document synthesizes the existing preclinical data, focusing on the mechanisms of action, experimental evidence, and quantitative outcomes associated with L-NAT.

Introduction: From a Racemic Mixture to a Bioactive Isomer

This compound is an N-acetylated derivative of the essential amino acid tryptophan.[6] While the DL-racemic mixture is used commercially, studies on its neuropharmacological properties have demonstrated that the neuroprotective effects are attributable specifically to the L-isomer, N-acetyl-L-tryptophan (L-NAT).[4] The D-isomer, N-acetyl-D-tryptophan, has been shown to have no protective effect in neuronal cell models.[4] Therefore, for the purpose of understanding its impact on cognition, the focus must shift from the racemic mixture to the specific actions of L-NAT.

The primary therapeutic potential of L-NAT lies in its neuroprotective capabilities, which may indirectly preserve cognitive function in the face of neurodegenerative processes. The mechanisms are linked to reducing neuroinflammation and preventing programmed cell death, rather than direct enhancement of cognitive processes like memory or learning in a healthy state.[3][4]

Core Mechanism of Action: Anti-Inflammatory and Anti-Apoptotic Pathways

The principal mechanism by which L-NAT exerts its neuroprotective effects is through the antagonism of the Neurokinin-1 receptor (NK-1R).[3][4] This action inhibits the downstream signaling of Substance P, a neuropeptide implicated in mediating neuroinflammation, a key pathological feature in conditions like Alzheimer's disease and Amyotrophic Lateral Sclerosis (ALS).[3][4]

Additionally, L-NAT has been identified as an inhibitor of mitochondrial cytochrome c release, a critical step in the intrinsic pathway of apoptosis (programmed cell death).[4][5]

Signaling Pathway of L-NAT

The following diagram illustrates the proposed signaling pathway for L-NAT's neuroprotective action. L-NAT acts as an antagonist to the NK-1R, preventing Substance P from binding and initiating a pro-inflammatory and apoptotic cascade.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The neuroprotective effects of targeting key factors of neuronal cell death in neurodegenerative diseases: The role of ER stress, oxidative stress, and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. metaboage.info [metaboage.info]

Methodological & Application

Application Notes and Protocols for Ac-DL-Trp-OH in Mammalian Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-DL-Tryptophan (Ac-DL-Trp-OH) is an acetylated derivative of the essential amino acid DL-Tryptophan. In mammalian cell culture, particularly in the production of monoclonal antibodies (mAbs) and other recombinant proteins, maintaining optimal nutrient levels is critical for achieving high cell viability, robust growth, and desired product quality. This compound serves as a stable and readily available source of tryptophan, a crucial component for protein synthesis.[1] Its acetylated form can offer advantages in terms of stability in liquid media and may also play a role in protecting cells from oxidative stress. These application notes provide a comprehensive overview of the utility of this compound as a nutritional supplement in mammalian cell culture, complete with detailed protocols and expected outcomes.

Key Advantages of this compound Supplementation

-

Stable Tryptophan Source: Provides a consistent supply of tryptophan to support robust protein synthesis and cell proliferation.[1]

-

Enhanced Cell Viability: Contributes to maintaining cellular metabolic activity and overall culture health.[1]

-

Protection Against Oxidative Stress: The indole (B1671886) ring of tryptophan is susceptible to oxidation, which can be detrimental to protein structure and function. N-acetylation can help protect tryptophan residues from oxidative damage, and this compound may act as a sacrificial antioxidant in the culture medium, thereby preserving the integrity of the expressed protein.[2]

-

Improved Product Quality: By ensuring sufficient tryptophan availability and potentially reducing oxidative damage, this compound supplementation can contribute to maintaining the desired critical quality attributes (CQAs) of the final product, such as reducing product-related impurities and variants.

Quantitative Data Summary

The following tables summarize representative quantitative data from hypothetical fed-batch culture experiments using a Chinese Hamster Ovary (CHO) cell line expressing a monoclonal antibody. These tables illustrate the potential effects of this compound supplementation on key performance indicators.

Table 1: Effect of this compound on CHO Cell Growth and Viability in Fed-Batch Culture

| This compound Concentration (mM) | Peak Viable Cell Density (x 10^6 cells/mL) | Integral of Viable Cell Density (IVCD, 10^9 cells·day/L) | Culture Viability at Harvest (%) |

| 0 (Control) | 18.5 ± 0.8 | 120 ± 5 | 85 ± 3 |

| 2 | 20.1 ± 0.7 | 135 ± 6 | 88 ± 2 |

| 5 | 22.3 ± 1.1 | 152 ± 7 | 92 ± 2 |

| 10 | 21.5 ± 0.9 | 148 ± 8 | 90 ± 3 |

Table 2: Effect of this compound on Monoclonal Antibody (mAb) Production and Quality

| This compound Concentration (mM) | Final mAb Titer (g/L) | Specific Productivity (qP, pg/cell/day) | % Aggregate | % Acidic Variants |

| 0 (Control) | 4.2 ± 0.3 | 35 ± 2 | 3.5 ± 0.4 | 15.2 ± 1.1 |

| 2 | 4.8 ± 0.2 | 38 ± 3 | 3.1 ± 0.3 | 13.8 ± 0.9 |

| 5 | 5.5 ± 0.4 | 42 ± 2 | 2.5 ± 0.2 | 11.5 ± 0.8 |

| 10 | 5.3 ± 0.3 | 40 ± 3 | 2.7 ± 0.3 | 12.1 ± 1.0 |

Signaling Pathways

This compound, by providing a source of tryptophan, is expected to influence key metabolic and signaling pathways that regulate cell growth, proliferation, and protein synthesis. The mTOR (mammalian Target of Rapamycin) pathway is a central regulator of these processes and is sensitive to amino acid availability. While direct studies on this compound's effect on mTOR in CHO cells are limited, it is plausible that its metabolic products influence this pathway.

References

- 1. Main Quality Attributes of Monoclonal Antibodies and Effect of Cell Culture Components - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nutrient supplementation strategy improves cell concentration and longevity, monoclonal antibody production and lactate metabolism of Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for the Dissolution and Application of N-Acetyl-DL-tryptophan in In Vitro Assays

Application Note

N-Acetyl-DL-tryptophan is a modified amino acid with various applications in biological research, notably as a neuroprotective agent and a stabilizer in pharmaceutical formulations.[1][2][3] This document provides a detailed protocol for the proper dissolution of N-Acetyl-DL-tryptophan for use in in vitro assays, ensuring optimal solubility and stability for reliable and reproducible experimental results.

Introduction

N-Acetyl-DL-tryptophan, a derivative of the essential amino acid tryptophan, is utilized in a variety of research contexts, including as a component of cell culture media and for investigating its therapeutic potential.[1][2] It has been identified as an antagonist of the neurokinin-1 receptor (NK-1R) and an inhibitor of cytochrome c release, highlighting its role in neuroprotection and anti-inflammatory pathways. Accurate preparation of N-Acetyl-DL-tryptophan solutions is critical for achieving consistent results in in vitro studies.

Physicochemical Properties

A summary of the relevant physicochemical properties of N-Acetyl-DL-tryptophan is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₄N₂O₃ | |

| Molecular Weight | 246.26 g/mol | |

| Appearance | White to light yellow powder | |

| Purity | ≥99% | |

| Melting Point | 204–206 °C (with decomposition) |

Solubility Data

The solubility of N-Acetyl-DL-tryptophan in various solvents is summarized in the table below. It is important to use a newly opened, anhydrous grade of hygroscopic solvents like DMSO to ensure maximum solubility.

| Solvent | Solubility | Notes | Reference |

| DMSO | 100 mg/mL (406.07 mM) | Ultrasonic assistance may be required. | |

| DMF | 20 mg/mL | ||

| Ethanol | Slightly soluble | ||

| Water | Moderately soluble | Heating may improve solubility. |

Experimental Protocols

Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of N-Acetyl-DL-tryptophan in DMSO.

Materials:

-

N-Acetyl-DL-tryptophan (powder)

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

-

Calibrated pipettes

Procedure:

-

Aseptically weigh out the desired amount of N-Acetyl-DL-tryptophan powder. For 1 mL of a 100 mM stock solution, weigh 24.63 mg.

-

Transfer the powder to a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile DMSO to the tube.

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.

-

Visually inspect the solution to ensure it is clear and free of particulates.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Storage of Stock Solutions

Proper storage is crucial to maintain the stability and activity of N-Acetyl-DL-tryptophan stock solutions.

| Storage Temperature | Duration | Reference |